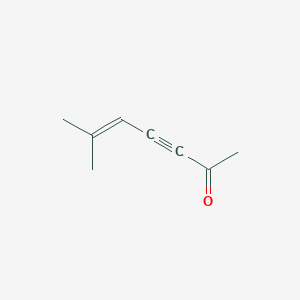

5-Hepten-3-yn-2-one, 6-methyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

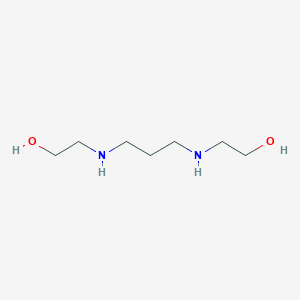

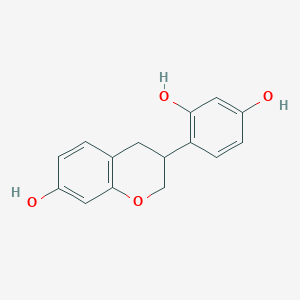

5-Hepten-3-yn-2-one, 6-methyl-(9CI) is an organic compound with the molecular formula C8H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

From Acetone and Acetylene: One common method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.

Industrial Production Methods:

Catalytic Oxidation: Industrially, 5-Hepten-3-yn-2-one, 6-methyl-(9CI) can be produced through the catalytic oxidation of heptene in the presence of an iron oxide catalyst.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various products, including ketones and carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a site for the addition of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar catalyst.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Products include 6-methyl-5-heptene-3-one and 6-methyl-5-heptene-3-ol.

Reduction: Products include 6-methyl-5-heptene-3-ene and 6-methyl-5-heptane-3-one.

Substitution: Products vary depending on the nucleophile used but can include various substituted alkenes and alkynes.

Wissenschaftliche Forschungsanwendungen

5-Hepten-3-yn-2-one, 6-methyl-(9CI) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 5-Hepten-3-yn-2-one, 6-methyl-(9CI) exerts its effects varies depending on the application:

In Medicine: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks the triple bond, making it less reactive in certain types of chemical reactions.

2-Methyl-3-butyn-2-ol: This compound is an intermediate in the synthesis of 5-Hepten-3-yn-2-one, 6-methyl-(9CI) and shares some chemical properties.

Uniqueness:

- The presence of both a double bond and a triple bond in 5-Hepten-3-yn-2-one, 6-methyl-(9CI) makes it a highly versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions that similar compounds cannot.

Eigenschaften

CAS-Nummer |

149183-86-8 |

|---|---|

Molekularformel |

C8H10O |

Molekulargewicht |

122.16 g/mol |

IUPAC-Name |

6-methylhept-5-en-3-yn-2-one |

InChI |

InChI=1S/C8H10O/c1-7(2)5-4-6-8(3)9/h5H,1-3H3 |

InChI-Schlüssel |

DQASYXPOVOHHTE-UHFFFAOYSA-N |

SMILES |

CC(=CC#CC(=O)C)C |

Kanonische SMILES |

CC(=CC#CC(=O)C)C |

Synonyme |

5-Hepten-3-yn-2-one, 6-methyl- (9CI) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)